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Compound of Interest

Compound Name: N-Desmethyl Pirenzepine-d8

Cat. No.: B563618

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical
properties of N-Desmethyl Pirenzepine-d8, its application in bioanalytical methods, and the
relevant pharmacological context of its parent compound, pirenzepine. This document is
intended to serve as a valuable resource for researchers and professionals engaged in drug
metabolism studies, pharmacokinetics, and analytical chemistry.

Core Chemical and Physical Properties

N-Desmethyl Pirenzepine-d8 is the deuterium-labeled form of N-Desmethyl Pirenzepine, a
metabolite of the M1 muscarinic acetylcholine receptor antagonist, pirenzepine. The
introduction of eight deuterium atoms provides a stable isotopic signature, making it an ideal
internal standard for mass spectrometry-based bioanalytical assays.

Table 1: Chemical and Physical Properties of N-Desmethyl Pirenzepine-d8
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Property Value

5,11-Dihydro-11-(1-piperazinyl-d8-acetyl)-6H-
pyrido[2,3-b][1][2]benzodiazepin-6-one

Chemical Name

Synonyms LS 822-d8

CAS Number 1189860-05-6

Molecular Formula C1sH11DsNsO2[3][4]
Molecular Weight 345.43 g/mol [3][4]
Appearance White to Pale Yellow Solid[2]

Chloroform (Slightly, Heated), DMSO (Slightly),

Solubility )
Methanol (Slightly)[2]

Storage -20°C Freezer, Under inert atmosphere

Table 2: Isotopic Purity of N-Desmethyl Pirenzepine-d8

Isotopic Purity Parameter Specification
Deuterium Enrichment = 98%
Chemical Purity >98%

Note: The isotopic and chemical purity values are typical specifications provided by commercial
suppliers. It is recommended to refer to the Certificate of Analysis for lot-specific data.

Biological Context and Use
Relationship to Pirenzepine

N-Desmethyl Pirenzepine is a metabolite of pirenzepine, an anti-muscarinic agent used for the
treatment of peptic ulcers. Pirenzepine selectively antagonizes the M1 muscarinic acetylcholine
receptor, which is involved in the regulation of gastric acid secretion. The N-demethylation of
pirenzepine results in the formation of N-Desmethyl Pirenzepine. While the primary use of the
deuterated form is as an internal standard, understanding the pharmacology of the parent
compound is crucial for contextualizing its bioanalysis.
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Use as an Internal Standard

Due to its structural similarity and identical chromatographic behavior to the unlabeled N-
Desmethyl Pirenzepine, the d8-labeled analog is an excellent internal standard for quantitative
bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-
MS/MS). Its distinct mass-to-charge ratio (m/z) allows for its differentiation from the
endogenous metabolite, enabling accurate and precise quantification in complex biological
matrices like plasma and urine.

Experimental Protocols

The following is a representative experimental protocol for the quantification of pirenzepine and
its metabolite, N-Desmethyl Pirenzepine, in human plasma using N-Desmethyl Pirenzepine-
d8 as an internal standard. This protocol is adapted from established methods for pirenzepine
analysis and should be validated for specific laboratory conditions.

LC-MS/MS Method for the Quantification of Pirenzepine
and N-Desmethyl Pirenzepine

Objective: To quantify the concentration of pirenzepine and N-Desmethyl Pirenzepine in human
plasma using a validated LC-MS/MS method with N-Desmethyl Pirenzepine-d8 as an internal
standard.

Materials:

Human plasma (with anticoagulant, e.g., K2EDTA)
e Pirenzepine analytical standard

o N-Desmethyl Pirenzepine analytical standard

* N-Desmethyl Pirenzepine-d8 (Internal Standard)
o Acetonitrile (ACN), HPLC grade

e Formic acid, LC-MS grade

o Water, LC-MS grade
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o 96-well plates

o Centrifuge

Instrumentation:

o High-Performance Liquid Chromatography (HPLC) system

e Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Experimental Workflow Diagram:
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Sample Preparation
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Caption: Workflow for the bioanalysis of Pirenzepine and its metabolite.
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Procedure:
e Preparation of Stock and Working Solutions:

o Prepare stock solutions of pirenzepine, N-Desmethyl Pirenzepine, and N-Desmethyl
Pirenzepine-d8 in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.

o Prepare working solutions by serial dilution of the stock solutions to create calibration
standards and quality control (QC) samples.

e Sample Preparation:

[¢]

To 100 pL of plasma sample, calibration standard, or QC sample in a 96-well plate, add 10
uL of the N-Desmethyl Pirenzepine-d8 internal standard working solution.

o

Add 300 L of acetonitrile to precipitate proteins.

[e]

Vortex the plate for 2 minutes.

(¢]

Centrifuge the plate at 4000 rpm for 10 minutes.

[¢]

Transfer the supernatant to a clean 96-well plate for LC-MS/MS analysis.

e LC-MS/MS Conditions:

Table 3: Chromatographic Conditions
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Parameter

Value

Column

C18 reverse-phase column (e.g., 50 x 2.1 mm,
1.8 um)

Mobile Phase A

0.1% Formic acid in Water

Mobile Phase B

0.1% Formic acid in Acetonitrile

Flow Rate 0.4 mL/min
Start with 5% B, increase to 95% B over 3
Gradient minutes, hold for 1 minute, return to 5% B and

equilibrate for 1 minute.

Injection Volume 5uL

Column Temp. 40°C
Table 4: Mass Spectrometric Conditions

Parameter Value

lonization Mode

Electrospray lonization (ESI), Positive

Scan Type

Multiple Reaction Monitoring (MRM)

MRM Transitions

Pirenzepine: To be determinedN-Desmethyl
Pirenzepine: To be determinedN-Desmethyl

Pirenzepine-d8: To be determined

Collision Energy

To be optimized for each transition

Source Temp.

500°C

Note: MRM transitions and collision energies need to be optimized for the specific instrument

used.

o Data Analysis:

o Integrate the peak areas for the analytes and the internal standard.
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o Calculate the peak area ratio of the analyte to the internal standard.

o Construct a calibration curve by plotting the peak area ratio versus the concentration of
the calibration standards.

o Determine the concentration of the analytes in the unknown samples from the calibration
curve.

Signaling Pathway of Pirenzepine

Pirenzepine acts as a selective antagonist of the M1 muscarinic acetylcholine receptor. These
receptors are G-protein coupled receptors (GPCRS) that, upon activation by acetylcholine,
couple to Gg/11 proteins. This initiates a signaling cascade that leads to the activation of
phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)
into inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG). IPs triggers the release of
intracellular calcium (Ca?*), and DAG activates protein kinase C (PKC). In the context of gastric
parietal cells, this signaling pathway contributes to the secretion of gastric acid. By blocking this
pathway, pirenzepine reduces gastric acid secretion.

Pirenzepine's Antagonistic Action on the M1 Receptor Signaling Pathway:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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